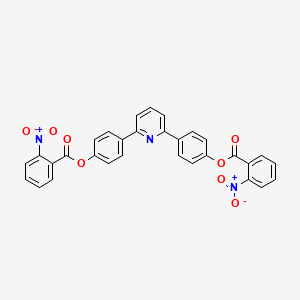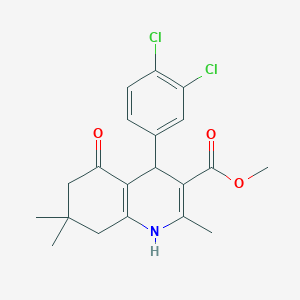![molecular formula C25H18ClF3N2O3 B10896830 (2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10896830.png)
(2E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that includes a chlorobenzyl group, a methoxyphenyl group, a cyano group, and a trifluoromethylphenyl group, making it an interesting subject for scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Chlorobenzyl Ether: The reaction of 2-chlorobenzyl chloride with 3-methoxyphenol in the presence of a base such as potassium carbonate to form 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol.
Formation of the Propenamide: The reaction of 2-[(2-chlorobenzyl)oxy]-3-methoxyphenol with acrylonitrile in the presence of a base such as sodium hydride to form (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide.
Introduction of the Trifluoromethyl Group: The final step involves the reaction of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyano-2-propenamide with 2-(trifluoromethyl)phenylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The cyano group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of 3-{2-[(2-hydroxybenzyl)oxy]-3-methoxyphenyl}-2-cyano-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Reduction: Formation of (E)-3-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-2-amino-N~1~-[2-(trifluoromethyl)phenyl]-2-propenamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE can be used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a useful tool for labeling and tracking biological processes.
Medicine
In medicine, (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE has potential applications as a pharmaceutical intermediate. Its unique structure may allow for the development of new drugs with improved efficacy and reduced side effects.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a valuable intermediate in the production of polymers, coatings, and other advanced materials.
Mecanismo De Acción
The mechanism of action of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, the cyano group may interact with nucleophilic sites on proteins, while the trifluoromethyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
- (E)-3-{2-[(2-BROMOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-FLUOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
- (E)-3-{2-[(2-IODOBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE
Uniqueness
The uniqueness of (E)-3-{2-[(2-CHLOROBENZYL)OXY]-3-METHOXYPHENYL}-2-CYANO-N~1~-[2-(TRIFLUOROMETHYL)PHENYL]-2-PROPENAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorobenzyl group, methoxyphenyl group, cyano group, and trifluoromethylphenyl group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C25H18ClF3N2O3 |
|---|---|
Peso molecular |
486.9 g/mol |
Nombre IUPAC |
(E)-3-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide |
InChI |
InChI=1S/C25H18ClF3N2O3/c1-33-22-12-6-8-16(23(22)34-15-17-7-2-4-10-20(17)26)13-18(14-30)24(32)31-21-11-5-3-9-19(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-13+ |
Clave InChI |
CKWGXKSRVGTSHO-QGOAFFKASA-N |
SMILES isomérico |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)/C=C(\C#N)/C(=O)NC3=CC=CC=C3C(F)(F)F |
SMILES canónico |
COC1=CC=CC(=C1OCC2=CC=CC=C2Cl)C=C(C#N)C(=O)NC3=CC=CC=C3C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-4-yl}-2-methylbenzamide](/img/structure/B10896750.png)
![2-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10896756.png)
![N-[(E)-{5-[(4-chloro-3,5-dimethylphenoxy)methyl]furan-2-yl}methylidene]-3-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine](/img/structure/B10896766.png)
![4-[(2-chloro-5-methylphenoxy)methyl]-N'-[(1E)-3,3,3-trifluoropropylidene]benzohydrazide](/img/structure/B10896776.png)
![2-{(E)-[2-(4-chlorophenyl)hydrazinylidene]methyl}phenol](/img/structure/B10896778.png)
![5-[(2-nitrophenoxy)methyl]-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}furan-2-carboxamide](/img/structure/B10896782.png)
![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]decanehydrazide](/img/structure/B10896784.png)
![5-(difluoromethyl)-4-{[(E)-(5-methylthiophen-2-yl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B10896786.png)

![N-(1-benzyl-1H-pyrazol-3-yl)-5-{1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-1,3,4-thiadiazol-2-amine](/img/structure/B10896795.png)

![(2Z)-2-[4-(difluoromethoxy)-3-ethoxybenzylidene]-5-methyl-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocin-1(2H)-one](/img/structure/B10896808.png)
![ethyl (2E)-3-{4-[(2-chlorobenzyl)oxy]-3-ethoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B10896818.png)
![2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-(2-chloropyridin-3-yl)acetamide](/img/structure/B10896826.png)
